4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a pyrazole ring, an isopropyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The isopropyl group and methoxyphenol moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-isopropyl-1H-imidazole-5-ylmethanol hydrochloride
- 1-phenyl-1H-pyrazol-4-ylmethanol
Uniqueness
4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H20ClN3O2 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-10(2)17-9-12(8-16-17)15-7-11-4-5-13(18)14(6-11)19-3;/h4-6,8-10,15,18H,7H2,1-3H3;1H |
InChI Key |
JEKCXVIKXXEGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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